Udp-Galactose

Description

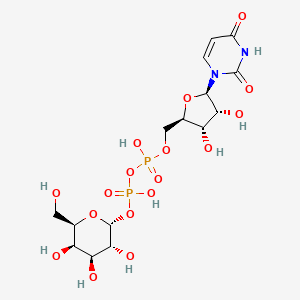

A nucleoside diphosphate sugar which can be epimerized into UDPglucose for entry into the mainstream of carbohydrate metabolism. Serves as a source of galactose in the synthesis of lipopolysaccharides, cerebrosides, and lactose.

Uridine diphosphategalactose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Galactose-uridine-5'-diphosphate has been reported in Populus tremula and Vitis vinifera with data available.

udp-galactose is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-ABVWGUQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903962 | |

| Record name | Uridine diphosphate galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Uridine diphosphate galactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18589 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine diphosphategalactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2956-16-3 | |

| Record name | UDP-Galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2956-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactose-uridine-5'-diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URIDINE 5'-DIPHOSPHOGALACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2HY4WY2W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphategalactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of UDP-Galactose in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate galactose (UDP-Galactose) is a pivotal nucleotide sugar that stands at the crossroads of several critical metabolic and biosynthetic pathways. As the activated form of galactose, it serves as the primary donor of galactosyl residues for the synthesis of a vast array of glycoconjugates, including glycoproteins, glycolipids, and proteoglycans. These macromolecules are integral to a myriad of cellular processes, from cell-cell recognition and signaling to immune responses and maintenance of tissue architecture. The synthesis and homeostasis of this compound are tightly regulated, and defects in its metabolism are linked to the potentially lethal genetic disorder, galactosemia. This technical guide provides an in-depth exploration of the multifaceted role of this compound in cellular metabolism, detailing its synthesis, transport, and utilization in key glycosylation pathways. Furthermore, it presents quantitative data on relevant enzyme kinetics and cellular metabolite concentrations, alongside detailed experimental protocols for the assessment of key enzymes and metabolites in this compound metabolism.

Synthesis of this compound

This compound is synthesized through two primary routes: the Leloir pathway for the metabolism of exogenous galactose and the de novo synthesis pathway from glucose.

The Leloir Pathway

The Leloir pathway is the principal route for the conversion of dietary galactose into a metabolically usable form. This pathway consists of a series of enzymatic reactions that ultimately generate this compound.[1][2]

The key enzymes involved in the Leloir pathway are:

-

Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding this compound and glucose-1-phosphate.[3][4] This is a critical, often rate-limiting step in the pathway.[5]

-

This compound 4'-Epimerase (GALE): Catalyzes the reversible interconversion of this compound and UDP-glucose, thus linking galactose and glucose metabolism.[6][7]

De Novo Synthesis

In the absence of dietary galactose, cells can synthesize this compound de novo from glucose. Glucose is converted to glucose-6-phosphate and then to glucose-1-phosphate. UDP-glucose pyrophosphorylase (UGP) then catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. Finally, this compound 4'-epimerase (GALE) converts UDP-glucose to this compound.[7] This reversible reaction allows the cell to maintain a pool of this compound for biosynthetic reactions even when galactose is not available from external sources.

Transport of this compound into the Golgi Apparatus

The majority of glycosylation reactions utilizing this compound occur within the lumen of the Golgi apparatus. As this compound is synthesized in the cytoplasm, it must be transported across the Golgi membrane. This transport is mediated by a specific nucleotide sugar transporter, SLC35A2, also known as this compound transporter (UGT).[8][9][10] SLC35A2 functions as an antiporter, exchanging cytosolic this compound for luminal UMP, a byproduct of the galactosylation reactions.[11][12] This antiport mechanism is crucial for maintaining the supply of this compound for glycosylation and for clearing the inhibitory UMP from the Golgi lumen.

Role in Glycosylation

This compound is the universal donor of galactose for the biosynthesis of a wide variety of glycoconjugates. These reactions are catalyzed by a large family of enzymes called galactosyltransferases, which are typically type II transmembrane proteins located in the Golgi apparatus.

N-linked and O-linked Glycosylation of Proteins

Galactose is a common constituent of both N-linked and O-linked glycans attached to proteins. In N-linked glycans, galactose is often found in the outer branches of complex-type glycans, where it can be further modified with sialic acid.[13][14] In O-linked glycans, galactose is a core component of several structures, including the core 1 (Galβ1-3GalNAcα1-Ser/Thr) and core 2 (Galβ1-3(GlcNAcβ1-6)GalNAcα1-Ser/Thr) structures.[13] The addition of galactose residues is critical for the proper folding, stability, and function of many glycoproteins.

Glycosphingolipid and GPI Anchor Biosynthesis

This compound is essential for the synthesis of glycosphingolipids (GSLs), which are important components of cell membranes involved in cell adhesion, recognition, and signaling. For instance, it is required for the synthesis of galactosylceramide, a major component of myelin, and more complex GSLs such as gangliosides. Additionally, galactose is a component of the glycosylphosphatidylinositol (GPI) anchor, a post-translational modification that attaches proteins to the cell surface.

Pathophysiology: Galactosemia

Galactosemia is a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose.[1][15][16] The most common and severe form, classic galactosemia, is caused by a deficiency in the GALT enzyme.[17] This leads to the accumulation of galactose-1-phosphate and other toxic metabolites, resulting in severe clinical manifestations including liver dysfunction, cataracts, and neurological damage.[18] The pathophysiology is also linked to a depletion of this compound, which can impair glycosylation processes.[19]

Quantitative Data

The following tables summarize key quantitative data related to this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes in the Leloir Pathway

| Enzyme | Substrate | Km (mM) | Vmax | Organism/Tissue | Reference |

| Galactokinase (GALK) | Galactose | 0.34 - 0.48 | - | Human fibroblasts/amniotic fluid cells | [20] |

| ATP | 1.25 - 2.10 | - | Human fibroblasts/amniotic fluid cells | [20] | |

| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | 0.38 | 23.8 (µmol/g Hgb/h) | Human erythrocytes | [21] |

| UDP-Glucose | 0.071 | 23.8 (µmol/g Hgb/h) | Human erythrocytes | [21] | |

| UDP-Glucose | 0.0816 | 32.2 (µmol/min/mg) | Human (recombinant) | [11] | |

| This compound | 0.141 | 24.6 (µmol/min/mg) | Human (recombinant) | [11] | |

| This compound 4'-Epimerase (GALE) | This compound | 0.05 | 9.8 (µmol/g Hgb/h) | Human erythrocytes | [22] |

| UDP-Glucose | 0.03182 | 4.31 (U/mg) | E. histolytica (recombinant) | [15] |

Table 2: Cellular Concentrations of this compound and UDP-Glucose

| Cell Type/Tissue | This compound (µmol/100g protein) | UDP-Glucose (µmol/100g protein) | Condition | Reference |

| Human White Blood Cells | 12.4 ± 4.2 | 31.5 ± 9.3 | Normal | [23] |

| Human Red Blood Cells (Adults) | 2.9 ± 0.4 (µmol/100g Hgb) | 7.8 ± 0.8 (µmol/100g Hgb) | Normal | [24] |

| Human Red Blood Cells (Children) | 4.5 ± 1.2 (µmol/100g Hgb) | 10.2 ± 1.7 (µmol/100g Hgb) | Normal | [24] |

| Galactosemic Fibroblasts | 25 ± 5 | 157 ± 10 | Glucose medium | [19] |

| Control Fibroblasts | 82 ± 10 | 236 ± 25 | Glucose medium | [19] |

| UGP-deficient CHL cells | <5% of control | <5% of control | Standard culture | [12] |

Experimental Protocols

Quantification of this compound and UDP-Glucose by HPLC

This protocol outlines a general procedure for the extraction and quantification of UDP-sugars from cultured cells using high-performance liquid chromatography (HPLC).[1][9][23][25]

Materials:

-

Cultured cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Ice-cold 0.6 M Perchloric Acid (PCA)

-

Saturated Potassium Bicarbonate (KHCO3)

-

HPLC system with a UV detector (262 nm)

-

Anion-exchange column (e.g., Dionex CarboPac PA1)

-

Mobile phase buffers (e.g., ammonium phosphate gradient)

-

This compound and UDP-Glucose standards

Procedure:

-

Cell Harvesting and Extraction:

-

Wash cultured cells (e.g., 1x107 cells) twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.6 M PCA to the cell pellet and vortex vigorously for 30 seconds.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (acid extract) to a new tube.

-

-

Neutralization:

-

Neutralize the acid extract by adding saturated KHCO3 dropwise until the pH is between 6.5 and 7.0.

-

Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotide sugars.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume (e.g., 20-50 µL) onto the anion-exchange column.

-

Elute the nucleotide sugars using a suitable gradient of the mobile phase.

-

Monitor the absorbance at 262 nm.

-

-

Quantification:

-

Identify the peaks corresponding to this compound and UDP-Glucose by comparing their retention times with those of the standards.

-

Quantify the amounts by integrating the peak areas and comparing them to a standard curve generated with known concentrations of the standards.

-

Assay for Galactose-1-Phosphate Uridylyltransferase (GALT) Activity

This protocol describes a non-radioactive, coupled enzymatic assay to measure GALT activity in cell or tissue lysates.[6][13]

Materials:

-

Cell or tissue lysate

-

GALT reaction buffer (containing UDP-Glucose, NADP+, phosphoglucomutase, and glucose-6-phosphate dehydrogenase)

-

Galactose-1-phosphate

-

Microplate reader capable of measuring fluorescence (Ex: 340 nm, Em: 460 nm)

Procedure:

-

Lysate Preparation:

-

Prepare cell or tissue lysates in a non-denaturing lysis buffer.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

In a 96-well plate, add a specific amount of lysate (e.g., 10-20 µg of protein) to each well.

-

Add the GALT reaction buffer to each well.

-

To initiate the reaction, add galactose-1-phosphate to the sample wells. For a negative control, add water or buffer without galactose-1-phosphate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).[6]

-

Measure the fluorescence of NADPH produced at an excitation of ~340 nm and an emission of ~460 nm.

-

-

Calculation of Activity:

-

Subtract the fluorescence of the negative control from the sample wells.

-

Calculate the GALT activity based on a standard curve generated with known concentrations of NADPH. Activity is typically expressed as nmol/min/mg protein or µmol/h/g protein.

-

Assay for this compound 4'-Epimerase (GALE) Activity

This protocol outlines a coupled enzyme assay to measure the forward reaction of GALE (this compound to UDP-Glucose).[7][15]

Materials:

-

Cell or tissue lysate

-

GALE reaction buffer (e.g., 100 mM Glycine, pH 8.7)

-

This compound

-

NAD+

-

UDP-glucose dehydrogenase (UDPGDH)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Lysate Preparation:

-

Prepare cell or tissue lysates in a suitable buffer.

-

Determine the protein concentration.

-

-

Assay Reaction:

-

In a cuvette or 96-well plate, combine the GALE reaction buffer, NAD+, and UDPGDH.

-

Add the cell lysate to the mixture.

-

Initiate the reaction by adding this compound.

-

-

Measurement:

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH by the UDPGDH-catalyzed oxidation of the UDP-Glucose product.

-

-

Calculation of Activity:

-

Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Express GALE activity as nmol/min/mg protein or µmol/h/g protein.

-

Conclusion

This compound is a central molecule in cellular metabolism, indispensable for the synthesis of a wide array of essential glycoconjugates. Its metabolism, from synthesis via the Leloir pathway and de novo routes to its transport and utilization in the Golgi, is a highly regulated process. The profound consequences of defects in this compound metabolism, as exemplified by galactosemia, underscore its critical importance in cellular function and human health. The quantitative data and experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals investigating the intricate roles of this compound and the potential for therapeutic intervention in related metabolic disorders.

References

- 1. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galactokinase - Wikipedia [en.wikipedia.org]

- 3. Molecular and Biochemical Characterization of Human Galactokinase and its small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 5. Quantification of extracellular this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro function of human this compound 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GALK1 galactokinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional analyses of the this compound transporter SLC35A2 using the binding of bacterial Shiga toxins as a novel activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. SLC35A2-CDG: Functional Characterization, Expanded Molecular, Clinical, and Biochemical Phenotypes of 30 Unreported Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 16. This compound 4′ epimerase (GALE) is essential for development of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.co.uk [promega.co.uk]

- 18. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Characteristics of galactokinase and galactose-1-phosphate uridyltransferase in cultivated fibroblasts and amniotic fluid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Liquid chromatography-tandem mass spectrometry enzyme assay for this compound 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. thesgc.org [thesgc.org]

- 25. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UDP-Galactose Synthesis Pathway in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridine diphosphate galactose (UDP-galactose) is an essential activated sugar nucleotide that serves as a critical donor substrate for galactosyltransferases in the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates. The primary route for its synthesis in mammalian cells is the highly conserved Leloir pathway. This pathway is not only fundamental for normal cellular function and development but is also implicated in significant human diseases, most notably galactosemia. Understanding the intricate details of this pathway, including its enzymatic components, kinetics, and regulation, is paramount for research into metabolic disorders and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core this compound synthesis pathway, detailed experimental protocols for its study, and quantitative enzymatic data to support further research and drug development.

The Core this compound Synthesis Pathway (Leloir Pathway)

The synthesis of this compound from galactose is accomplished through the four principal enzymatic steps of the Leloir pathway.[1] This pathway effectively converts galactose into a form that can be utilized for both energy production (by entering glycolysis) and anabolic processes like glycosylation.[1]

The overall conversion is as follows: Galactose + ATP → Galactose-1-Phosphate + ADP (catalyzed by GALK1) Galactose-1-Phosphate + UDP-Glucose ↔ this compound + Glucose-1-Phosphate (catalyzed by GALT) This compound ↔ UDP-Glucose (catalyzed by GALE)

Glucose-1-phosphate, a product of the GALT reaction, can be isomerized to glucose-6-phosphate by phosphoglucomutase (PGM) and subsequently enter glycolysis.[2] The UDP-glucose required for the GALT reaction is synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP2) or regenerated from this compound by GALE.[3][4]

Key Enzymes and Reactions

-

Galactokinase (GALK1): This enzyme catalyzes the first committed step of the pathway: the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P) using ATP as a phosphate donor.[5] This reaction traps galactose inside the cell.

-

Galactose-1-Phosphate Uridylyltransferase (GALT): GALT is the central enzyme of the pathway. It catalyzes the reversible transfer of a UMP moiety from UDP-glucose to Gal-1-P, yielding this compound and glucose-1-phosphate.[1] The reaction proceeds via a "ping-pong" mechanism involving a covalent uridylylated histidine intermediate in the enzyme's active site.[1][6] Deficiency in GALT activity is the cause of classic galactosemia.[7]

-

This compound 4'-Epimerase (GALE): GALE catalyzes the reversible epimerization of this compound to UDP-glucose, which is essential for regenerating the UDP-glucose consumed by GALT and for providing this compound when the dietary intake of galactose is limited.[2] Human GALE can also interconvert UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc).[8]

-

Phosphoglucomutase (PGM1): While not exclusively a Leloir pathway enzyme, PGM1 is crucial for linking galactose metabolism to glycolysis by catalyzing the reversible conversion of glucose-1-phosphate to glucose-6-phosphate.[9]

Pathway Visualization

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the core Leloir pathway enzymes are essential for understanding pathway flux and for designing inhibitors or modulators. The following tables summarize reported Michaelis-Menten constants (Km) for the human enzymes.

| Table 1: Kinetic Parameters for Human Galactokinase 1 (GALK1) | |

| Substrate | Km (µM) |

| α-D-Galactose | 970[10] |

| ATP | 34[10], 59[11] |

| Table 2: Kinetic Parameters for Human Galactose-1-Phosphate Uridylyltransferase (GALT) | |

| Substrate | Km (µM) |

| Galactose-1-Phosphate (Gal-1-P) | 380[12][13] |

| UDP-Glucose (UDP-Glc) | 71[12][13], 802[6] |

| Table 3: Kinetic Parameters for Human this compound 4'-Epimerase (GALE) | |

| Substrate | Km |

| This compound | No significant change from wild-type reported for several disease-causing mutations, suggesting impairment is in kcat rather than substrate binding.[14] |

| UDP-Glucose | Not explicitly found, but the reaction is readily reversible. |

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition) and assay methodology.

Regulation of the this compound Synthesis Pathway

In contrast to prokaryotic systems, the regulation of the Leloir pathway in mammalian cells is less characterized by substrate induction. Studies have shown that substituting galactose for glucose in the culture medium of human diploid cell strains does not significantly alter the specific activities of GALK, GALT, or GALE.[15] This suggests that the genes may be constitutively expressed, behaving like housekeeping genes.[16]

However, organ-specific differences in GALT mRNA and activity levels have been observed in rats, which may correlate with the organ-specific pathologies seen in human galactosemia.[16] This indicates the presence of tissue-specific regulatory mechanisms that are not yet fully understood. While direct allosteric regulation of the core enzymes by pathway intermediates has not been extensively documented in mammals, GALT activity can be influenced by substrate inhibition at high concentrations of UDP-glucose.[13]

Experimental Protocols

Measurement of GALT Activity using a Coupled Spectrophotometric Assay

This protocol provides a method for determining GALT activity in cell or tissue lysates by coupling the production of glucose-1-phosphate to the reduction of NADP+, which can be measured by a change in absorbance or fluorescence.[17] GALT is the rate-limiting enzyme in this reaction series.[17]

Principle:

-

GALT: Gal-1-P + UDP-Glc → UDP-Gal + Glc-1-P

-

PGM (endogenous): Glc-1-P ↔ Glc-6-P

-

G6PD (endogenous): Glc-6-P + NADP+ → 6-Phosphogluconate + NADPH + H+

The production of NADPH is monitored spectrophotometrically at 340 nm or fluorometrically (Excitation: 355 nm, Emission: 460 nm).[18]

Materials:

-

Cell/Tissue Lysate (prepared in a suitable lysis buffer, e.g., RIPA)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

GALT Activity Assay Reaction Buffer: Contains UDP-glucose, Galactose-1-Phosphate, and NADP+ in a suitable buffer (e.g., Glycine buffer, pH 8.7).

-

GALT Activity Assay Control Buffer: Same as reaction buffer but lacks Galactose-1-Phosphate.

-

Acetone-Methanol solution (1:1)

-

Microplate reader and shaker

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates and determine the total protein concentration. A minimum of 10 µg of total protein per well is recommended.[17]

-

Plate Setup: Load each sample into the 96-well plate in at least duplicate. For each sample, one replicate will receive the Reaction Buffer and the other will receive the Control Buffer.

-

Reaction Initiation: Add 50 µL of GALT Activity Assay Reaction Buffer to one set of sample wells.

-

Add 50 µL of GALT Activity Assay Control Buffer to the corresponding duplicate wells.[17]

-

Incubation: Shake the plate for 1 minute at room temperature. Incubate the plate at 37°C for 1.5 hours.[17]

-

Reaction Termination: After incubation, shake the plate again for 1 minute. Add 100 µL of Acetone-Methanol solution to each well to stop the enzymatic reactions.[17]

-

Measurement: Read the fluorescence or absorbance on a microplate reader.

-

Data Analysis: Subtract the control buffer reading from the reaction buffer reading for each sample to determine the specific GALT activity. Activity can be expressed as units per gram of protein (e.g., µmol/h/g protein).

Experimental Workflow Visualization

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for the separation and quantification of UDP-sugars from cell extracts.

Principle: Cell extracts are prepared to release intracellular metabolites. The UDP-sugars are then separated using an anion-exchange column and detected via UV spectrophotometry at 254 nm. Quantification is achieved by comparing peak areas to those of known standards.

Brief Protocol Outline:

-

Cell Lysis: Harvest cells and extract metabolites using an appropriate method, such as trichloroacetic acid precipitation.[19]

-

Chromatography: Inject the clarified extract onto an anion-exchange HPLC column (e.g., Dionex CarboPac).[19]

-

Elution: Use a gradient elution program with a suitable buffer system (e.g., potassium phosphate buffer, pH 4.5) to separate this compound and UDP-glucose.[19]

-

Detection: Monitor the column effluent at 254 nm.[19]

-

Quantification: Calculate the concentration of this compound based on a standard curve generated from known concentrations of this compound. Results can be normalized to cell number or total protein.

Note: For more sensitive and specific quantification, especially in complex biological matrices, LC-MS/MS methods are increasingly employed.[5][13]

Conclusion and Future Directions

The this compound synthesis pathway is a cornerstone of mammalian carbohydrate metabolism, with profound implications for cellular health and disease. While the core enzymatic components are well-established, significant questions remain regarding the tissue-specific regulation of this pathway and the precise molecular mechanisms that lead to long-term complications in disorders like galactosemia, even with dietary intervention. Future research, aided by the quantitative and methodological frameworks presented in this guide, will be crucial for developing targeted therapies. The development of pharmacological chaperones to stabilize mutant GALT or inhibitors of GALK1 to reduce toxic metabolite accumulation represent promising avenues for treating classic galactosemia.[6] A deeper understanding of the regulatory networks governing the Leloir pathway will undoubtedly open new doors for therapeutic intervention in a range of metabolic and developmental disorders.

References

- 1. Molecular basis of classic galactosemia from the structure of human galactose 1-phosphate uridylyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 3. UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The ability of an LC-MS/MS-based erythrocyte GALT enzyme assay to predict the phenotype in subjects with GALT deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thesgc.org [thesgc.org]

- 7. GALT galactose-1-phosphate uridylyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 9. Asp263 missense variants perturb the active site of human phosphoglucomutase 1 (PGM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional analysis of disease-causing mutations in human this compound 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the regulation of the three enzymes of the Leloir pathway in cultured mammalian cells. I. Effect of substitution of galactose for glucose as the sole hexose in the medium in human diploid cell strains and in a rat hepatoma line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of galactose-1-phosphate uridyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. web-api.polscientific.com [web-api.polscientific.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. The concentration of red blood cell UDPglucose and UDPgalactose determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UDP-Galactose Transporters in the Golgi Apparatus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine diphosphate (UDP)-galactose is a critical substrate for galactosylation, a post-translational modification essential for the proper function of a vast array of proteins and lipids. The transport of UDP-galactose from the cytosol into the lumen of the Golgi apparatus is a rate-limiting step in this process, mediated by specific transporter proteins. This technical guide provides a comprehensive overview of the core aspects of this compound transporters (UGTs), with a primary focus on the human solute carrier family 35 member A2 (SLC35A2). We delve into the transporter's structure, function, and kinetics, and present detailed methodologies for key experimental procedures. Furthermore, this guide outlines the known signaling pathways that regulate UGT expression and function, offering insights for researchers in glycosylation, cell biology, and drug development.

Introduction to this compound Transporters

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental cellular process that profoundly impacts protein folding, stability, trafficking, and function. Galactosylation, the addition of galactose moieties, is a key step in the synthesis of N-linked and O-linked glycans, glycosphingolipids, and proteoglycans. This process occurs primarily within the lumen of the Golgi apparatus.

Since nucleotide sugars like this compound are synthesized in the cytoplasm, their transport across the Golgi membrane is essential. This crucial step is facilitated by nucleotide sugar transporters (NSTs), a family of multipass transmembrane proteins. The primary transporter responsible for this compound import into the Golgi is SLC35A2, also known as UGT.[1][2] SLC35A2 functions as an antiporter, exchanging cytosolic this compound for luminal uridine monophosphate (UMP).[2]

Mutations in the SLC35A2 gene can lead to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG), specifically SLC35A2-CDG (formerly CDG-IIm), highlighting the transporter's critical role in human health.[1] These disorders are often characterized by severe neurological impairments.

Structure and Function of SLC35A2

The human SLC35A2 gene is located on the X-chromosome and encodes a protein of approximately 393 amino acids.[3] Two main isoforms, UGT1 and UGT2, arise from alternative splicing.[4] While UGT1 is predominantly localized to the Golgi apparatus, UGT2 has been observed in the endoplasmic reticulum (ER) as well, suggesting distinct roles or regulation of their localization.[4] Structurally, SLC35A2 is predicted to have ten transmembrane helices.[5]

The primary function of SLC35A2 is the transport of this compound from the cytosol into the Golgi lumen. This process is tightly coupled to the antiport of UMP, the byproduct of galactosyltransferase reactions.[2] This antiport mechanism maintains the balance of nucleotides across the Golgi membrane.

Quantitative Data on SLC35A2 Activity

Understanding the kinetic properties and substrate specificity of SLC35A2 is crucial for comprehending its function and for the development of potential therapeutic interventions.

Kinetic Parameters

The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the transporter's affinity for its substrate.

| Substrate | Km (µM) | Cell System/Method | Reference |

| This compound | 2.5 | Not specified | UniProt |

| This compound | 5.5 | Not specified | UniProt |

| UDP-N-acetylgalactosamine | 2.5 | Not specified | UniProt |

| UDP-2-deoxy-galactose | 51 | Bovine β-(1->4)-galactosyltransferase acceptor | [3] |

Table 1: Kinetic parameters of SLC35A2 for various substrates.

Substrate Specificity

While the primary substrate for SLC35A2 is this compound, it has been shown to transport other nucleotide sugars, albeit with potentially different efficiencies. This broader specificity suggests a potential for crosstalk between different glycosylation pathways.

| Substrate | Transport Activity | Reference |

| This compound | High | [2] |

| UDP-N-acetylgalactosamine | High | [2] |

| UDP-glucose | Low | [6] |

| UDP-N-acetylglucosamine | Low | [2] |

| UDP-glucuronic acid | Low | [7] |

| UDP-xylose | Low | [7] |

Table 2: Substrate specificity of SLC35A2.

Signaling Pathways Regulating SLC35A2

The expression and activity of SLC35A2 are regulated by various signaling pathways, linking the cellular glycosylation capacity to extracellular cues and developmental programs.

ERK Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a key cascade in cell proliferation, differentiation, and survival, has been implicated in the regulation of SLC35A2.[8][9][10][11] In the context of breast cancer, upregulation of SLC35A2 expression has been linked to the activation of the ERK pathway, promoting tumor progression.[8][9]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is another fundamental cascade involved in development and disease.[12][13][14][15][16] While direct transcriptional regulation of SLC35A2 by β-catenin/TCF/LEF has not been definitively established, the intricate interplay between glycosylation and Wnt signaling components suggests a potential regulatory loop. Aberrant glycosylation can impact the function of Wnt receptors and co-receptors.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate study of this compound transporters.

This compound Transport Assay in Isolated Golgi Vesicles

This assay directly measures the uptake of radiolabeled this compound into isolated Golgi vesicles.

Materials:

-

Cultured cells

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Sucrose solutions of varying densities for gradient centrifugation

-

Transport buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.25 M sucrose, 5 mM MgCl₂)

-

Radiolabeled [³H]this compound

-

Unlabeled this compound

-

UMP

-

Stop buffer (ice-cold transport buffer)

-

Scintillation cocktail

Procedure:

-

Cell Homogenization: Harvest cells and resuspend in ice-cold homogenization buffer. Homogenize cells using a Dounce homogenizer or similar method.

-

Golgi Vesicle Isolation: Isolate Golgi-enriched fractions by differential and/or density gradient centrifugation.

-

Transport Reaction: Pre-warm isolated Golgi vesicles in transport buffer. Initiate the transport reaction by adding [³H]this compound (and unlabeled this compound for kinetic studies). For antiport studies, pre-load vesicles with UMP.

-

Stopping the Reaction: At various time points, stop the reaction by adding ice-cold stop buffer.

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter to separate the vesicles from the unincorporated substrate.

-

Washing: Wash the filters with ice-cold stop buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Reconstitution of SLC35A2 into Proteoliposomes

Reconstituting purified SLC35A2 into artificial lipid vesicles (proteoliposomes) allows for the study of its transport activity in a defined system, free from other cellular components.[7][17][18][19]

Materials:

-

Purified SLC35A2 protein

-

Lipids (e.g., phosphatidylcholine, cholesterol)

-

Detergent (e.g., octylglucoside)

-

Bio-Beads for detergent removal

-

Transport buffer

-

Radiolabeled [³H]this compound

-

Stop buffer

Procedure:

-

Liposome Preparation: Prepare a lipid film by drying a solution of lipids under nitrogen. Hydrate the film to form multilamellar vesicles.

-

Solubilization: Solubilize the liposomes and the purified SLC35A2 with a detergent.

-

Reconstitution: Mix the solubilized lipids and protein. Remove the detergent slowly using Bio-Beads or dialysis to allow the formation of proteoliposomes with incorporated SLC35A2.

-

Transport Assay: Perform the transport assay as described for isolated Golgi vesicles (section 5.1), using the prepared proteoliposomes.

Shiga Toxin-Based Cell Viability Assay for SLC35A2 Activity

This indirect assay assesses SLC35A2 activity by measuring the synthesis of the glycosphingolipid globotriaosylceramide (Gb3), the receptor for Shiga toxins.[3] Functional SLC35A2 is required for the galactosylation step in Gb3 synthesis.

Materials:

-

HeLa cells (or other suitable cell line)

-

SLC35A2-knockout or knockdown cells

-

Plasmids for expressing wild-type or mutant SLC35A2

-

Shiga toxin 1 (STx1) or 2 (STx2)

-

Cell viability reagent (e.g., CellTiter-Glo)

Procedure:

-

Cell Culture and Transfection: Culture wild-type and SLC35A2-deficient cells. Transfect the deficient cells with plasmids expressing the SLC35A2 constructs to be tested.

-

Toxin Treatment: Treat the cells with varying concentrations of Shiga toxin for a defined period (e.g., 16-24 hours).

-

Cell Viability Measurement: Measure cell viability using a suitable assay.

-

Data Analysis: Compare the viability of cells expressing different SLC35A2 constructs to that of wild-type and deficient cells. A rescue of sensitivity to Shiga toxin indicates functional this compound transport.

Immunofluorescence Staining for SLC35A2 Localization

This method allows for the visualization of the subcellular localization of SLC35A2.[20][21][22][23][24][25]

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against SLC35A2

-

Fluorophore-conjugated secondary antibody

-

Golgi marker antibody (e.g., anti-GM130)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Fixation: Fix the cells with paraformaldehyde.

-

Permeabilization: Permeabilize the cells to allow antibody access to intracellular antigens.

-

Blocking: Block non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate with the primary antibody against SLC35A2 and a Golgi marker antibody.

-

Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies that recognize the primary antibodies.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the localization of SLC35A2 using a fluorescence or confocal microscope.

Conclusion and Future Directions

The this compound transporter SLC35A2 is a central player in cellular glycosylation, with profound implications for health and disease. This technical guide has provided a detailed overview of its function, kinetics, and regulation, along with key experimental protocols for its study.

Future research should focus on several key areas. A more detailed structural understanding of SLC35A2, potentially through cryo-electron microscopy, would provide invaluable insights into its transport mechanism and substrate specificity. Elucidating the full spectrum of signaling pathways that regulate SLC35A2 expression and activity will be crucial for understanding how cells modulate their glycosylation capacity in response to various stimuli. Finally, a deeper understanding of the pathological consequences of SLC35A2 dysfunction will pave the way for the development of novel therapeutic strategies for SLC35A2-related congenital disorders of glycosylation and for targeting aberrant glycosylation in diseases such as cancer. The methodologies and information presented in this guide provide a solid foundation for researchers to address these and other important questions in the field of glycobiology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. SLC35A2-CDG: Functional Characterization, Expanded Molecular, Clinical, and Biochemical Phenotypes of 30 Unreported Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analyses of the this compound transporter SLC35A2 using the binding of bacterial Shiga toxins as a novel activity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Localization, proteomics, and metabolite profiling reveal a putative vesicular transporter for UDP-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reconstitution into proteoliposomes and partial purification of the Golgi apparatus membrane this compound, UDP-xylose, and UDP-glucuronic acid transport activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SLC35A2 expression drives breast cancer progression via ERK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Early Transcriptional Changes Induced by Wnt/β-Catenin Signaling in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scholarly Article or Book Chapter | Wnt/Beta-Catenin Signaling Regulation and a Role for Biomolecular Condensates | ID: vm40z415s | Carolina Digital Repository [cdr.lib.unc.edu]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional reconstitution of pharmacologically distinct subtypes of nucleoside transporters in liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reconstitution of ATP-dependent lipid transporters: gaining insight into molecular characteristics, regulation, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ptglab.com [ptglab.com]

- 21. ibidi.com [ibidi.com]

- 22. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 23. media.cellsignal.com [media.cellsignal.com]

- 24. SLC35A2 Deficiency Promotes an Epithelial-to-Mesenchymal Transition-like Phenotype in Madin–Darby Canine Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

The Pivotal Epimerization: A Technical Guide to the Enzymatic Conversion of UDP-Glucose to UDP-Galactose

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of uridine diphosphate glucose (UDP-glucose) to uridine diphosphate galactose (UDP-galactose) is a critical reaction in the central metabolism of carbohydrates. This reversible epimerization, catalyzed by the enzyme UDP-glucose 4-epimerase (GALE), represents a key control point in the Leloir pathway, which is responsible for the metabolism of galactose. The product, this compound, serves as an essential precursor for the biosynthesis of a vast array of glycoconjugates, including glycoproteins and glycolipids, which are fundamentally involved in cellular recognition, signaling, and adhesion. Dysregulation of this enzymatic step is associated with the genetic disorder galactosemia. This technical guide provides a comprehensive overview of the enzymatic conversion, including its mechanism, kinetics, and the methodologies used for its characterization. Furthermore, it delves into the critical role of this reaction in cellular signaling pathways and its implications for drug development.

Introduction

The interconversion of UDP-glucose and this compound is a seemingly simple epimerization at the C4 position of the hexose moiety. However, its biological significance is profound. This reaction, catalyzed by UDP-glucose 4-epimerase (GALE), also known as this compound 4-epimerase, ensures a balanced supply of these two essential nucleotide sugars.[1] UDP-glucose is a central molecule in carbohydrate metabolism, serving as a precursor for glycogen synthesis and a substrate for various glycosyltransferases. This compound, on the other hand, is the primary donor of galactose for the synthesis of lactose in mammary glands and for the galactosylation of proteins and lipids in all cell types.[2]

GALE is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes nicotinamide adenine dinucleotide (NAD+) as a tightly bound cofactor.[1] The enzyme is found in a wide range of organisms, from bacteria to humans, highlighting its fundamental importance in biology. In humans, defects in GALE lead to Type III galactosemia, a disorder with a spectrum of clinical presentations ranging from a benign, peripheral form to a severe, generalized form affecting multiple tissues.[3] Understanding the intricacies of this enzymatic conversion is therefore crucial for diagnosing and developing potential therapies for this and other related metabolic disorders.

The Leloir Pathway and the Central Role of GALE

The conversion of UDP-glucose to this compound is the final step in the Leloir pathway, the primary route for galactose metabolism.[1] The pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.

As depicted in Figure 1, GALE catalyzes the reversible interconversion of this compound and UDP-glucose. This allows for the regeneration of UDP-glucose, which is consumed in the GALT-catalyzed step, thus enabling the continuous metabolism of galactose. The reversibility of the GALE-catalyzed reaction is crucial, as it also allows for the de novo synthesis of this compound from UDP-glucose when dietary galactose is limited.

Mechanism of Action of UDP-Glucose 4-Epimerase (GALE)

The epimerization reaction catalyzed by GALE proceeds through a well-characterized mechanism involving the transient oxidation and subsequent reduction of the substrate, with the aid of the NAD+ cofactor.

The catalytic cycle can be summarized in the following steps:

-

Substrate Binding: UDP-glucose binds to the active site of GALE.

-

Oxidation: A hydride ion is transferred from the C4 position of the glucose moiety to the tightly bound NAD+, forming NADH and a transient UDP-4-ketoglucose intermediate.[4]

-

Conformational Change: The planar 4-keto intermediate is thought to rotate within the active site.

-

Reduction: The hydride ion is transferred back from NADH to the opposite face of the 4-keto intermediate.[5] This results in the inversion of the stereochemistry at the C4 position, forming this compound.

-

Product Release: this compound is released from the enzyme.

The reaction is fully reversible, allowing the enzyme to catalyze the conversion of this compound to UDP-glucose through the same mechanism.

Quantitative Data: Kinetic Parameters of GALE

The kinetic parameters of GALE have been characterized from various organisms, providing insights into its catalytic efficiency and substrate affinity. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are key indicators of enzyme performance.

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (min⁻¹) | Reference |

| Entamoeba histolytica | UDP-glucose | 31.82 | 4.31 | - | [6] |

| Homo sapiens | This compound | 69 | 1.22 (mmol/min/mg) | - | [3] |

| Magallana gigas (Oyster) | This compound | 1600 | 0.27 | 134 | [7] |

| Human (recombinant) | This compound | - | - | - | [8] |

Note: The units for Vmax may vary between studies. Direct comparison should be made with caution. The kcat value for Magallana gigas GALE was calculated from the reported Vmax.[7]

Experimental Protocols

The activity of GALE can be determined using various experimental methods. The choice of assay depends on the specific research question, available equipment, and the purity of the enzyme preparation.

Spectrophotometric Coupled Enzyme Assay

This is a continuous assay that measures the formation of NADH, which absorbs light at 340 nm.[6][7][9]

Principle: The conversion of this compound to UDP-glucose by GALE is coupled to the oxidation of UDP-glucose by UDP-glucose dehydrogenase (UGDH). UGDH uses NAD+ as a cofactor, and its reduction to NADH can be monitored spectrophotometrically.

Materials:

-

Purified GALE enzyme

-

This compound (substrate)

-

UDP-glucose dehydrogenase (UGDH) (coupling enzyme)

-

NAD+

-

Reaction buffer (e.g., 0.1 M Glycine-NaOH, pH 8.8)

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and UGDH in a cuvette.

-

Add the substrate, this compound, to the reaction mixture.

-

Incubate the mixture for a short period (e.g., 10 minutes) at the desired temperature to allow for the conversion of any contaminating UDP-glucose in the substrate preparation.[9]

-

Initiate the reaction by adding a known amount of the GALE enzyme solution.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC provides a direct method to separate and quantify the substrate (UDP-glucose) and the product (this compound) of the GALE-catalyzed reaction.[10][11][12][13][14]

Principle: The reaction is allowed to proceed for a specific time, after which it is stopped. The reaction mixture is then injected into an HPLC system equipped with a suitable column (e.g., anion-exchange, porous graphitic carbon, or hydrophilic interaction liquid chromatography) that can resolve UDP-glucose and this compound. The separated compounds are detected by UV absorbance (typically at 262 nm) and quantified by comparing their peak areas to those of known standards.

Materials:

-

Purified GALE enzyme

-

UDP-glucose or this compound (substrate)

-

Reaction buffer

-

Quenching solution (e.g., perchloric acid, heat)

-

HPLC system with a UV detector

-

Appropriate HPLC column and mobile phases

Protocol:

-

Set up the enzymatic reaction by combining the GALE enzyme, substrate, and reaction buffer in a microcentrifuge tube.

-

Incubate the reaction mixture at the desired temperature for a specific time period.

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Inject a defined volume of the sample into the HPLC system.

-

Elute the compounds using a suitable gradient of mobile phases.

-

Detect the separated UDP-sugars by their UV absorbance at 262 nm.

-

Quantify the amounts of UDP-glucose and this compound by integrating the corresponding peak areas and comparing them to a standard curve.

Role in Signaling Pathways and Drug Development Implications

The product of the GALE-catalyzed reaction, this compound, is a critical building block for the synthesis of a wide variety of glycoconjugates, including glycoproteins and glycolipids.[15] These molecules are integral components of the cell surface and the extracellular matrix and play pivotal roles in a multitude of cellular signaling events, including:

-

Cell-Cell Recognition and Adhesion: The carbohydrate moieties of cell surface glycoproteins and glycolipids mediate specific interactions between cells, which are essential for tissue development and immune responses.

-

Receptor Function: The glycosylation state of many cell surface receptors, such as growth factor receptors and integrins, can significantly impact their ligand-binding affinity, dimerization, and downstream signaling.[15]

-

Pathogen Binding: Many viruses and bacteria utilize specific cell surface glycans as receptors for attachment and entry into host cells.

Given the central role of GALE in providing the precursor for these critical signaling molecules, it represents a potential target for therapeutic intervention. Inhibition of GALE could be a strategy to modulate glycosylation patterns in diseases where aberrant glycosylation is a hallmark, such as in certain cancers. Conversely, enhancing GALE activity or providing supplementary this compound could be explored as a therapeutic approach for galactosemia and other congenital disorders of glycosylation.

Conclusion

The enzymatic conversion of UDP-glucose to this compound, catalyzed by UDP-glucose 4-epimerase, is a cornerstone of carbohydrate metabolism with far-reaching implications for cellular function. This technical guide has provided a detailed overview of the enzyme's mechanism, kinetics, and the experimental approaches for its study. The pivotal role of this reaction in supplying the essential precursor for the synthesis of a vast array of glycoconjugates underscores its importance in cellular signaling. A thorough understanding of this enzymatic process is not only fundamental to our knowledge of basic metabolism but also holds significant promise for the development of novel diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 2. medlink.com [medlink.com]

- 3. uniprot.org [uniprot.org]

- 4. Chemical and stereochemical actions of this compound 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 6. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. UDP-Glucose 4-Epimerase and β-1,4-Galactosyltransferase from the Oyster Magallana gigas as Valuable Biocatalysts for the Production of Galactosylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mtc-usa.com [mtc-usa.com]

- 12. Determination of UDP-Glucose and this compound in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH | SIELC Technologies [sielc.com]

- 14. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human this compound 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of UDP-Galactose 4-Epimerase in Glycosylation

Authored for: Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Executive Summary

Uridine Diphosphate (UDP)-Galactose 4-Epimerase (GALE) is a critical enzyme that sits at the crossroads of central carbon metabolism and the biosynthesis of complex glycans. By catalyzing the reversible interconversion of two essential pairs of nucleotide sugars—UDP-galactose/UDP-glucose and UDP-N-acetylgalactosamine/UDP-N-acetylglucosamine—GALE plays an indispensable role in maintaining the cellular balance of precursors required for glycosylation.[1][2] Glycosylation, the enzymatic attachment of sugar moieties to proteins and lipids, is a fundamental post-translational modification that dictates protein folding, stability, trafficking, and cell-cell interactions. Consequently, the function and regulation of GALE are of paramount importance for cellular homeostasis and signaling.

This technical guide provides a comprehensive overview of GALE's structure, catalytic mechanism, and its central role in the glycosylation of proteins and lipids. We delve into the molecular consequences of GALE dysfunction, as seen in the metabolic disorder Type III galactosemia, and explore its impact on cell surface receptor function and signaling pathways.[3][4] Furthermore, this document furnishes detailed experimental protocols for assessing GALE activity, quantifying nucleotide sugar pools, and analyzing glycosylation defects. Finally, we discuss the emerging significance of GALE as a potential therapeutic target in various diseases, including cancer.

Introduction to Glycosylation and Nucleotide Sugars

Glycosylation is a complex and vital post-translational modification where carbohydrate chains, or glycans, are attached to proteins and lipids. This process generates an immense diversity of structures that modulate a wide array of biological functions. The building blocks for this synthesis are nucleotide sugars, which are activated forms of monosaccharides that serve as donor substrates for enzymes known as glycosyltransferases.[5]

The cellular pool of nucleotide sugars must be tightly regulated to ensure proper glycan biosynthesis.[5] Human this compound 4′-epimerase (GALE) is a key enzyme in this regulatory network. It balances the pools of four essential nucleotide sugars: UDP-glucose (UDP-Glc), this compound (UDP-Gal), UDP-N-acetylglucosamine (UDP-GlcNAc), and UDP-N-acetylgalactosamine (UDP-GalNAc).[6] Disruptions in these pools, often resulting from GALE deficiency, lead to profound defects in the synthesis of glycoproteins and glycolipids, which can trigger cellular dysfunction and disease.[1][5]

This compound 4-Epimerase (GALE): The Enzyme

GALE (EC 5.1.3.2) is a homodimeric epimerase belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[7][8] It is distinguished by its absolute requirement for the cofactor nicotinamide adenine dinucleotide (NAD+) for its catalytic activity.[4]

Structure and Active Site

Each subunit of the GALE homodimer is composed of two distinct domains. The larger N-terminal domain features a classic Rossmann fold responsible for binding the NAD+/NADH cofactor.[7][9] The smaller C-terminal domain is primarily involved in binding the UDP-sugar substrate.[9] The active site is located in a cleft between these two domains.[9]

Key residues within the active site are critical for catalysis. A conserved Tyr-X-X-X-Lys motif is a hallmark of the SDR family, with Tyr 157 and Ser 132 in human GALE being directly involved in the epimerization reaction.[10][11] Specifically, the hydroxyl group of Tyr 157 is positioned to act as the catalytic base, abstracting a proton from the 4'-hydroxyl group of the sugar.[10][11]

Enzymatic Mechanism

The epimerization reaction catalyzed by GALE proceeds through a four-step mechanism involving an oxidation and reduction sequence with NAD+ as the hydride carrier.[8]

-

Proton Abstraction : Upon substrate binding, the conserved Tyr 157 in the active site abstracts a proton from the 4'-hydroxyl group of the sugar moiety.[8]

-

Hydride Transfer to NAD+ : Concurrently, a hydride ion is transferred from the C4 position of the sugar to the si-face of the NAD+ cofactor, resulting in the formation of a transient 4-ketopyranose intermediate and NADH.[8][12]

-

Intermediate Rotation : The 4-ketopyranose intermediate rotates 180° within the active site around the pyrophosphoryl linkage.[8] This rotation presents the opposite face of the keto-intermediate to the NADH cofactor.

-

Hydride Transfer from NADH : The hydride is transferred back from NADH to the C4 of the rotated intermediate, and the Tyr 157 residue donates the proton back to the 4'-oxygen, resulting in the epimerized product with an inverted stereochemistry at the C4 position.[4]

Substrate Specificity

A notable difference exists between human GALE and its prokaryotic orthologs, such as the one from E. coli. While both enzymes efficiently interconvert UDP-Gal and UDP-Glc, only human GALE can accommodate the larger N-acetylated substrates, UDP-GalNAc and UDP-GlcNAc.[7][13] This broader specificity is attributed to a larger active site cavity in the human enzyme.[7] Structural studies have identified Cys-307 in human GALE (equivalent to Tyr-299 in E. coli) as a "gatekeeper" residue. This substitution creates the additional space necessary to accommodate the N-acetyl group of the larger substrates, allowing for their binding and subsequent epimerization.[7][14][15]

The Pivotal Role of GALE in Glycosylation

GALE's function is twofold: it is the final enzyme in the Leloir pathway for galactose catabolism and a central hub for producing the UDP-sugar precursors essential for synthesizing a vast array of glycoconjugates.[2][3]

The Leloir Pathway and Galactose Metabolism

The Leloir pathway is the primary metabolic route for converting dietary galactose into glucose-1-phosphate, which can then enter glycolysis.[16] GALE performs the final step, regenerating UDP-glucose from this compound, which is essential for the continued function of the pathway's second enzyme, GALT.[4][16]

Supplying Precursors for Glycoconjugate Synthesis

Beyond catabolism, GALE's reversible reactions are crucial for the de novo synthesis of UDP-Gal and UDP-GalNAc from glucose when dietary sources are limited.[17] These two nucleotide sugars are indispensable donors for the galactosylation and N-acetylgalactosaminylation of proteins and lipids, forming the backbone of numerous O-glycans and N-glycans, as well as glycolipids like gangliosides.[1][18] Therefore, GALE directly supplies the raw materials for thousands of glycosylation reactions.[6]

Impact of GALE Deficiency on the Glycome

Loss of GALE function leads to a dramatic imbalance in the cellular nucleotide sugar pools. In GALE knockout (GALE-/-) human cell lines, the levels of UDP-Gal and UDP-GalNAc are significantly reduced, often falling below the limits of detection.[6][19]

| Nucleotide Sugar | Cell Type | Genotype | Relative Concentration | Reference |

| This compound | HeLa | Wild-Type | Normalized to 1.0 | [19] |

| GALE-/- | Below Limit of Detection | [19] | ||

| UDP-GalNAc | HeLa | Wild-Type | Normalized to 1.0 | [19] |

| GALE-/- | Below Limit of Detection | [19] | ||

| This compound | 293T | Wild-Type | Normalized to 1.0 | [19] |

| GALE-/- | Below Limit of Detection | [19] | ||

| UDP-GalNAc | 293T | Wild-Type | Normalized to 1.0 | [19] |

| GALE-/- | Below Limit of Detection | [19] | ||

| Table 1: Impact of GALE Knockout on UDP-Sugar Pools in Human Cell Lines. |

This substrate depletion has profound consequences for the cellular glycome. Studies using LC-MS-based glycan profiling on GALE-/- cells have revealed substantial decreases in total galactose, N-acetylgalactosamine, and terminal sialic acid moieties on cell surface glycoproteins and glycolipids.[1][5] This leads to widespread hypoglycosylation, affecting both N-linked and O-linked glycans.[1][18]

GALE in Cellular Signaling and Disease

The hypoglycosylation caused by GALE deficiency directly impairs the function of critical cell surface receptors, disrupting signaling pathways and leading to disease.

GALE and Cell Receptor Function

Research has demonstrated that the loss of GALE leads to aberrant glycosylation and dysfunction of specific cell surface receptors.[1] For example, a subset of integrins, which are crucial for cell adhesion and signaling, show reduced molecular weight in GALE-/- cells, consistent with hypoglycosylation.[1] Furthermore, the death receptor Fas (also known as CD95 or APO-1) is significantly impacted. GALE-/- cells exhibit Fas hypoglycosylation, which renders them hypersensitive to Fas ligand-induced apoptosis.[5][20] This highlights a direct link between GALE-mediated nucleotide sugar metabolism and the regulation of critical cell signaling pathways.[1][5]

Epimerase-Deficiency Galactosemia (Type III)

Mutations in the human GALE gene cause Type III galactosemia, a rare autosomal recessive disorder.[21][22] The clinical presentation exists on a spectrum. The "peripheral" form is benign, with GALE deficiency restricted to circulating blood cells.[7][23] In contrast, the "generalized" form involves a systemic loss of enzyme activity, leading to severe symptoms such as cognitive deficiencies, liver and renal failure, cataracts, and sensorineural hearing loss.[11][21]

| Parameter | Healthy Control | GALE Deficiency (Peripheral) | GALE Deficiency (Generalized) | Reference |

| GALE Activity in Erythrocytes (nmol/h/mg Hb) | ≥3.5 | Decreased (e.g., 0.4) | Undetectable or severely reduced | [24] |

| GALE Activity in Other Tissues (e.g., lymphoblasts) | Normal | Normal | Undetectable or severely reduced | [1] |

| Clinical Presentation | Asymptomatic | Asymptomatic | Severe, multi-systemic symptoms | [7][21] |

| Table 2: Comparison of GALE Activity and Clinical Phenotypes in Type III Galactosemia. |

The severity of the disease generally correlates with the degree of residual GALE activity in tissues other than red blood cells.[1] Analysis of disease-causing mutations has shown that many, such as V94M, primarily impair the enzyme's turnover number (kcat) with less significant effects on the Michaelis constant (Km).[13][25]

| Parameter | Wild-Type hGALE | V94M Mutant | G90E Mutant | Reference |

| Substrate | This compound | This compound | This compound | [1][25] |

| Km (µM) | 48 ± 16 | No significant change | No significant change | [1][25] |

| Vmax (mmol/min/mg) | 22 ± 2 | Significantly reduced | Significantly reduced | [1][25] |

| kcat / Km | Wild-Type Level | Impaired | Severely Impaired | [25] |

| Table 3: Kinetic Parameters of Wild-Type and Mutant Human GALE (at 37°C). |

Emerging Roles in Cancer

Recent studies have implicated GALE in cancer progression. For instance, GALE is highly expressed in glioblastoma (GBM) compared to lower-grade gliomas, and high expression is associated with a poor prognosis.[26] Knockdown of the GALE gene in GBM cell lines has been shown to reduce cell proliferation and migration, induce cell cycle arrest, and promote apoptosis, suggesting GALE could be a potential molecular target for GBM therapy.[26]

Methodologies for Studying GALE and Glycosylation

A variety of experimental techniques are employed to investigate the function of GALE and the consequences of its deficiency.

GALE Activity Assays

A common method for measuring GALE activity is a coupled spectrophotometric assay. This assay is robust and can be performed using a standard plate reader.

Protocol: Coupled Spectrophotometric Assay for GALE Activity

-

Principle : The GALE-catalyzed conversion of this compound to UDP-glucose is coupled to the reaction of UDP-glucose dehydrogenase (UDPGDH). UDPGDH uses the newly formed UDP-glucose as a substrate and reduces NAD+ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is directly proportional to GALE activity.[1][17]

-

Reagents :

-

Assay Buffer: 100 mM Glycine or 10 mM HEPES-NaOH, pH 8.7-8.8.

-

NAD+ solution: 10 mM in Assay Buffer.

-

This compound (substrate) solution: Variable concentrations (e.g., 0-5 mM) in Assay Buffer.

-

UDP-glucose dehydrogenase (coupling enzyme): e.g., 1.2 µM or ~10 units/mL.

-

Sample: Purified GALE enzyme or cell lysate with unknown GALE activity.

-

-

Procedure :

-

Prepare a reaction mixture in a 96-well UV-transparent plate. For a 150 µL final volume, add: Assay Buffer, 10 mM NAD+, and a variable amount of this compound.

-

Add the cell lysate or purified enzyme to the wells. If using cell lysates, pass them through a desalting column (e.g., Bio-Spin 30) to remove small metabolites first.[1]

-

Pre-incubate the plate for 5-10 minutes at 37°C to allow any contaminating UDP-glucose in the substrate to be consumed by the coupling enzyme.[17]

-

Initiate the reaction by adding UDP-glucose dehydrogenase to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).

-